6-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine
Description
Molecular Structure and Aromaticity
6-Chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine (C₈H₇ClN₂) consists of a pyrrole ring fused to a pyridine ring at positions 3 and 2, respectively. The pyrrole nitrogen is part of the bicyclic system, contributing to aromatic stability through resonance. The compound adheres to Hückel’s 4n+2 π-electron rule, with six π-electrons distributed across the conjugated system, confirming its aromaticity.
Key Structural Features:
- Fused bicyclic system : Pyrrole (five-membered, nitrogen-containing) fused to pyridine (six-membered, nitrogen-containing).
- Substituents :
- Chlorine at position 6 of the pyridine ring.
- Methyl group at position 1 of the pyrrole ring.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₇ClN₂ | |
| Molecular Weight | 166.61 g/mol | |
| Aromaticity | Conjugated 6π-electron system |
Classification in Heterocyclic Chemistry
Pyrrolopyridines are classified as bicyclic aromatic heterocycles , distinct from monocyclic pyrroles or pyridines. The numbering system (e.g., [3,2-b]) specifies the fusion points between the pyrrole and pyridine rings. In this compound, the pyrrole’s position 3 and pyridine’s position 2 are fused, creating a planar structure with enhanced π-electron delocalization.
Historical Context in Pyrrolopyridine Chemistry
Early Developments in Pyrrolopyridine Research
Pyrrolopyridine derivatives were first synthesized in the early 20th century, with Scholtz’s reaction (1900s) providing foundational methods for constructing such scaffolds. Early studies focused on their synthetic challenges and reactivity, driven by interest in their electron-deficient aromatic systems.
Emergence as Pharmacologically Relevant Scaffolds
The 1990s–2000s saw a surge in pyrrolopyridine research due to their utility in kinase inhibition. For example, pyrrolo[3,2-c]pyridine derivatives demonstrated potent FMS kinase inhibition, with IC₅₀ values as low as 30 nM. These findings established pyrrolopyridines as critical intermediates in oncology drug discovery.
Key Historical Milestones:
- 1890s : Initial synthesis of pyrrolopyridine-related compounds (e.g., indolizines).
- 2000s : Identification of pyrrolopyridine-based kinase inhibitors (e.g., Met kinase inhibitors).
Significance in Heterocyclic Chemistry Research
Role in Kinase Inhibition and Drug Design
This compound serves as a scaffold for developing inhibitors targeting oncogenic kinases. Its chlorine substituent enhances electron-withdrawing effects, modulating binding affinity to kinase ATP-binding pockets. For instance, pyrrolopyridine-pyridone hybrids exhibit nanomolar potency against Met kinase, a driver in gastric cancer.
Structure-Activity Relationship (SAR) Studies
Modifications to the pyrrolopyridine core (e.g., substituent position, linker chemistry) significantly impact biological activity. In FMS kinase inhibitors, meta-substituted derivatives (e.g., 4′-morpholino-3′-(trifluoromethyl)phenyl) showed superior potency compared to para-substituted analogs.
| Modification | Impact on Activity | Example |
|---|---|---|
| Chlorine at position 6 | Enhanced kinase binding affinity | IC₅₀ = 30 nM (FMS kinase) |
| Methyl group at position 1 | Stabilizes planar conformation | Improved solubility |
Comparison with Related Pyrrolopyridine Isomers
Isomeric Variations and Their Implications
Pyrrolopyridine isomers differ in fusion points and substituent positions, leading to distinct electronic and pharmacological profiles:
Substituent Position and Biological Activity
Substituent placement critically influences target binding. For example:
Properties
IUPAC Name |
6-chloro-1-methylpyrrolo[3,2-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-11-3-2-7-8(11)4-6(9)5-10-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJBMOPLMFLLJND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=C(C=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30653982 | |
| Record name | 6-Chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30653982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1150618-33-9 | |
| Record name | 6-Chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30653982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloropyridine with a suitable pyrrole derivative in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can undergo oxidation to form corresponding N-oxides.
Reduction Reactions: Reduction of the pyridine ring can lead to the formation of dihydropyridine derivatives.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide.
Oxidation Reactions: Often carried out using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Commonly use reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution Reactions: Yield substituted pyrrolopyridine derivatives.
Oxidation Reactions: Produce N-oxide derivatives.
Reduction Reactions: Form dihydropyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
6-Chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine has been investigated for its potential therapeutic properties:
- Anticancer Activity: Studies have shown that this compound can inhibit cell proliferation and induce apoptosis in various cancer cell lines, particularly breast cancer cells. It acts by targeting fibroblast growth factor receptors (FGFRs), inhibiting their kinase activity, which is crucial for tumor growth .
- Antimicrobial Properties: Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various pathogens, suggesting its potential use in treating infections .
Biological Research
This compound has been studied for its role in biochemical assays and as a bioactive molecule:
- Enzyme Inhibition: It has been shown to interact with enzymes such as aldose reductase, which is involved in glucose metabolism. This interaction may help in managing diabetes-related complications by reducing sorbitol accumulation .
- Cyclic Nucleotide Modulation: Some studies suggest that pyrrolopyridine analogs can influence the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are critical signaling molecules in various biological processes .
Material Science
In addition to its biological applications, this compound serves as a building block for synthesizing more complex heterocyclic compounds used in materials science:
- Development of Novel Materials: Its derivatives are explored for their potential use in creating new functional materials due to their unique chemical properties .
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 6-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed bioactivity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs: Substituent Variations
The following table compares 6-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine with structurally related compounds, focusing on substituent type, position, and molecular properties.
Key Observations:
- Positional Isomerism : The methyl group at N1 (vs. C3 in [2,3-b] isomers) alters electronic distribution, affecting reactivity in cross-coupling reactions .
- Functional Group Additions : Carboxylic acid and ester derivatives (e.g., C2-COOH, C3-COOEt) expand utility in medicinal chemistry via further functionalization .
Reactivity in Cross-Coupling Reactions:
- Chlorinated Analogs : The 6-chloro substituent in pyrrolopyridines is a common leaving group in Kumada, Suzuki, or Buchwald-Hartwig couplings. For example, 5-chloro-1H-pyrrolo[2,3-b]pyridine undergoes Fe-catalyzed cyclohexylation with SIPr-HCl as a ligand .
- Brominated Analogs : 6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine (MW 211.06) may exhibit higher reactivity in palladium-catalyzed couplings due to weaker C–Br bonds compared to C–Cl .
Patent and Application Insights
Substituted pyrrolopyridines are frequently patented for therapeutic applications. For instance, EP 2021/070998 highlights substituted 1H-pyrrolo[3,2-b]pyridines as kinase inhibitors, underscoring the pharmacological relevance of the core structure . Derivatives such as sulfonyl chlorides (e.g., 6-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride) are intermediates in synthesizing sulfonamide-based drugs .
Biological Activity
Overview
6-Chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound belonging to the pyrrolopyridine family. It features a unique structure characterized by a pyridine ring fused to a pyrrole ring, with a chlorine atom at the 6th position and a methyl group at the 1st position. This compound has garnered attention for its diverse biological activities, particularly in the fields of cancer research and enzyme inhibition.
The biological activity of this compound is primarily attributed to its interaction with various enzymes and proteins. Notably, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play critical roles in cell proliferation and survival. The compound binds to the ATP-binding site of FGFRs, inhibiting their kinase activity, which leads to reduced cell proliferation and increased apoptosis in cancer cells, particularly breast cancer cells.
Key Interactions
- Fibroblast Growth Factor Receptors (FGFRs) : Inhibits kinase activity, affecting cellular signaling pathways.
- MAPK/ERK Pathway : Modulates signaling pathways crucial for cell growth and differentiation.
Biological Effects
The compound exhibits significant antiproliferative effects across various cancer cell lines. Research indicates that it can induce apoptosis and inhibit cell growth, making it a potential candidate for anticancer therapies. The following table summarizes the antiproliferative activity against different cancer cell lines:
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| MDA-MB-231 (Breast) | 0.021 | High antiproliferative activity |
| HeLa (Cervical) | 0.058 | Moderate antiproliferative |
| A549 (Lung) | 0.035 | Moderate antiproliferative |
| PC3 (Prostate) | 0.021 | High antiproliferative |
Case Studies
Several studies have explored the biological activity of this compound:
- Inhibition of Cell Proliferation :
- Mechanistic Insights :
-
Potential as an Antidiabetic Agent :
- Some derivatives of pyrrolopyridines have shown promise in reducing blood glucose levels, suggesting potential applications in metabolic disorders alongside their anticancer properties.
Synthesis and Industrial Applications
The synthesis of this compound typically involves cyclization reactions starting from suitable precursors. Common methods include:
- Vilsmeier-Haack Reaction : Utilizing dimethylformamide and phosphorus oxychloride under controlled conditions to introduce functional groups effectively.
In industrial settings, automated reactors are employed to maintain precise control over reaction conditions such as temperature and pressure, ensuring high yields and purity .
Q & A
Q. What are the common synthetic routes for 6-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine?
The synthesis typically involves cyclization and alkylation steps. A key method includes reacting pyrrole precursors with methylating agents (e.g., methyl iodide) under basic conditions (e.g., NaH in THF) to introduce the 1-methyl group . Cyclization may employ carbonitriles or halogenating agents (e.g., Selectfluor®) to install the 6-chloro substituent. Acidic solvents like acetic acid are often used to facilitate cyclization .
Q. How is the compound purified after synthesis?
Purification commonly involves column chromatography with solvents like dichloromethane/ethyl acetate (DCM/EA, 1:1) or silica gel filtration. For halogenated derivatives, semi-preparative HPLC or recrystallization from ethanol may improve purity, as seen in NMR-confirmed isolations .
Q. What biological activities are associated with this scaffold?
Pyrrolo[3,2-b]pyridine derivatives exhibit antidiabetic, antitumor, and antimicrobial activities. The chloro-methyl substitution may enhance target binding via hydrophobic interactions, though specific activity data for this derivative requires further validation .
Q. Which spectroscopic methods confirm its structure?
- 1H NMR : Peaks for aromatic protons (e.g., δ 7.23–8.21 ppm) and NH groups (δ ~11.88 ppm) confirm the pyrrolopyridine core .
- HRMS : Exact mass analysis (e.g., [M+H]+ 171.0123 for chloro-fluoro analogs) validates molecular composition .
- 19F/13C NMR : Used for halogenated analogs to confirm substituent positions .
Advanced Research Questions
Q. How can reaction yields be optimized for halogenation steps?
Competing side reactions (e.g., over-halogenation) reduce yields. Strategies include:
- Temperature control : Heating at 70°C in acetonitrile/ethanol minimizes byproducts .
- Stoichiometry : Using 1.5 equivalents of Selectfluor® improves regioselectivity for chloro/fluoro substitutions .
- Workup : Co-evaporation with toluene removes volatile impurities before chromatography .
Q. What governs regioselectivity in electrophilic substitutions on the pyrrolopyridine core?
The electron-rich pyrrole ring directs electrophiles to C-3 and C-5 positions. Steric effects from the 1-methyl group favor substitutions at C-6, as observed in nitration and halogenation reactions. Computational studies (DFT) can predict reactive sites by analyzing charge distribution .
Q. How do substituents influence pharmacological activity in SAR studies?
Substituent effects are critical:
| Position | Substituent | Activity Trend |
|---|---|---|
| 1- | Methyl | Enhances metabolic stability |
| 6- | Chloro | Increases lipophilicity and target affinity |
| 3- | Nitro/Cyano | Modulates electronic properties for receptor binding |
| Trifluoromethyl groups at C-6 (as in CAS 1190311-44-4) show enhanced antitumor activity, suggesting chloro-methyl derivatives may benefit from similar modifications . |
Q. What crystallographic techniques characterize its solid-state structure?
Single-crystal X-ray diffraction (SCXRD) resolves bond angles and packing. Data can be cross-referenced with CCDC databases (e.g., CCDC-2121961) to validate structural parameters. Hirshfeld surface analysis further examines intermolecular interactions (e.g., H-bonding with chloro groups) .
Q. How to resolve contradictions in spectral data during characterization?
Conflicting NMR/HRMS results may arise from tautomerism or residual solvents. Approaches include:
Q. Can computational models predict its reactivity or binding modes?
Yes. Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular docking (e.g., AutoDock Vina) simulates binding to targets like sigma receptors, guided by crystallographic data from related ligands .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
